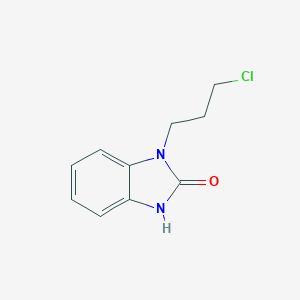

1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one

Description

Properties

IUPAC Name |

3-(3-chloropropyl)-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-6-3-7-13-9-5-2-1-4-8(9)12-10(13)14/h1-2,4-5H,3,6-7H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMPYDGUYXOYML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)N2CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211845 | |

| Record name | 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62780-89-6 | |

| Record name | 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62780-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062780896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core properties of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, a key chemical intermediate. The document details its fundamental physicochemical characteristics, outlines established experimental protocols for its synthesis, and elucidates its crucial role in the development of pharmaceutical agents. All quantitative data is presented in structured tables for clarity, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for research and development applications.

Core Physicochemical Properties

This compound is a heterocyclic compound that presents as a light beige solid or crystals.[1] Its fundamental properties are summarized in the table below, providing a baseline for its handling, characterization, and application in further chemical synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁ClN₂O | [2][3][4][5][6][7] |

| Molecular Weight | 210.66 g/mol | [2][3][4][5][6][7] |

| CAS Number | 62780-89-6 | [1][2][3][5][6][7][8] |

| Appearance | Crystals, Light beige solid | [1] |

| Melting Point | 107.83 - 115 °C | [2][9] |

| Boiling Point | 371.38 °C (estimated) | [2] |

| Density | 0.788 g/cm³ (at 20 °C) | [2] |

| log Pow (Octanol/Water Partition Coefficient) | 2.479 (at 25 °C) | [2] |

| Solubility | Soluble in cold water. | [1] |

| Storage Conditions | Store at +5°C or in a refrigerator (2-8°C) for long-term storage.[5][6] Keep in a cool, well-ventilated area, not exceeding 25°C.[1] | |

| InChI Key | GUMPYDGUYXOYML-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process, as it serves as a precursor for more complex molecules. Several synthetic routes have been documented, and a representative protocol is detailed below.

Protocol 1: Synthesis via Hydrolysis

This method involves the hydrolysis of a precursor molecule under acidic conditions.

-

Starting Material: 1-(3-chloropropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one.[9]

-

Reagents:

-

Procedure:

-

A solution is prepared with 13 parts of 1-(3-chloropropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one, 6 parts of a hydrochloric acid solution, and 40 parts of ethanol.[9]

-

The mixture is stirred for 2 hours at room temperature.[9]

-

The reaction mixture is then evaporated to remove the solvent.[9]

-

The resulting solid residue is crystallized from 2-propanol.[9]

-

-

Yield: This process yields approximately 9.5 parts, which corresponds to a 90% yield of this compound.[9]

Protocol 2: Synthesis from 1-allyl-3-(3-chloropropyl)benzimidazolyl-2-one

This alternative pathway involves the reaction of an oily intermediate with phosphoric acid.

-

Starting Material: Oily 1-allyl-3-(3-chloropropyl)benzimidazolyl-2-one.[10]

-

Reagents:

-

Procedure:

-

Into the oily starting material, add 120 ml of a 40% phosphoric acid solution and 60 ml of propionitrile.[3][10]

-

With a controlled stirring speed of 110-130 rpm, the solution's temperature is raised to 70-75 °C.[3][10]

-

The reaction proceeds for 3-4 hours at this temperature.[10]

-

A portion of the propionitrile is evaporated, and the mixture is cooled to allow for the precipitation of a solid.[3][10]

-

The solid is separated by filtration and washed with a salt solution (e.g., potassium chloride).[3][10]

-

The washed solid is then dehydrated using anhydrous potassium carbonate.[3]

-

-

Yield: This method has been reported to produce a 92% yield.[3]

Caption: High-level overview of two synthetic pathways.

Role in Pharmaceutical Development

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, its significance lies in its role as a crucial intermediate in the synthesis of various neuroleptic and antiallergic agents.[6][8]

Most notably, it is a well-documented intermediate in the preparation of Domperidone .[10][11] Domperidone is a peripheral dopamine receptor antagonist widely used as a gastrokinetic and antiemetic agent.[10][11] The 3-chloropropyl group on the benzimidazolone core provides a reactive site for further chemical modification, allowing for the construction of the final, more complex drug molecule. Its use is also cited in the synthesis of Oxatomide, an antiallergic drug.[11]

The purity and efficient synthesis of this intermediate are therefore critical for the quality and cost-effectiveness of the final pharmaceutical products.

Caption: Role as a key intermediate in API synthesis.

Safety and Handling

For safe handling in a laboratory or industrial setting, it is important to be aware of the hazard classifications for this compound.

-

Hazard Classifications: Acute Toxicity 4 (Oral), Skin Sensitizer 1B, Mutagenicity 2, Specific Target Organ Toxicity (Repeated Exposure) 2, and Hazardous to the Aquatic Environment (Chronic, Category 3).

-

Signal Word: Warning.

-

Target Organs: Central nervous system.

-

Incompatibility: Incompatible with oxidizing agents.[1]

Users should always consult the full Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including washing thoroughly after handling and avoiding breathing dust.[1][2]

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. bangchemicals.com [bangchemicals.com]

- 5. This compound | CAS Number 62780-89-6 [klivon.com]

- 6. clearsynth.com [clearsynth.com]

- 7. This compound | VSNCHEM [vsnchem.com]

- 8. This compound | 62780-89-6 [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. CN105439960A - Synthesis method of domperidone drug intermediate 1-(3-chloropropyl)-benzimidazolyl-2-one - Google Patents [patents.google.com]

- 11. FR2563518A1 - Process for the preparation of 1-((3-substituted)propyl)-1,3-dihydro-2H-benzimidazol-2-ones - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one (CAS 62780-89-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, with CAS number 62780-89-6, is a key heterocyclic compound widely utilized as a crucial intermediate in the synthesis of various pharmacologically active molecules. Its benzimidazolone core is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities. This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthesis protocols, and its significant role in drug development, particularly in the manufacturing of the antiemetic and prokinetic agent, Domperidone. While direct biological activity and detailed spectroscopic analyses of this intermediate are not extensively reported in public literature, this document compiles available data to support research and development activities.

Physicochemical and Spectroscopic Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁ClN₂O | [1] |

| Molecular Weight | 210.66 g/mol | [1] |

| CAS Number | 62780-89-6 | [1] |

| Appearance | White to off-white or light beige solid/crystals | [2][3] |

| Melting Point | 107.83 - 111 °C | |

| Boiling Point | 371.38 °C (predicted) | |

| Solubility | Soluble in cold water. Slightly soluble in Chloroform, DMSO, and Methanol. | [3] |

| logP | 2.479 (at 25 °C) | |

| Density | 0.788 g/cm³ (at 20 °C) | |

| Flash Point | 129.33 °C | |

| SMILES | ClCCCN1C(=O)Nc2ccccc12 | [4] |

| InChI | 1S/C10H11ClN2O/c11-6-3-7-13-9-5-2-1-4-8(9)12-10(13)14/h1-2,4-5H,3,6-7H2,(H,12,14) | [4] |

Spectroscopic Data: While specific, detailed experimental spectra for this compound are not widely available in the reviewed literature, its structure has been confirmed using standard analytical techniques such as ¹H-NMR and Mass Spectrometry for identity and purity assessment.[5]

Synthesis and Experimental Protocols

This compound is a key intermediate in the synthesis of Domperidone.[6] Several synthetic routes have been described in the patent literature. Below are detailed experimental protocols compiled from these sources.

Synthesis via N-Alkylation of 2-Benzimidazolone

This is a common method involving the direct alkylation of 1,3-dihydro-2H-benzimidazol-2-one with a suitable three-carbon synthon.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine 1,3-dihydro-2H-benzimidazol-2-one, a suitable solvent (e.g., toluene), and a phase-transfer catalyst.

-

Addition of Alkylating Agent: While stirring, add 1-bromo-3-chloropropane to the mixture.

-

Base Addition: Slowly add a solution of a suitable base, such as sodium hydroxide, while maintaining the reaction temperature.

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture, and separate the organic and aqueous layers. Wash the organic layer with water, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like isopropanol to yield this compound.

Synthesis via Deprotection of a Precursor

This method involves the synthesis of a protected intermediate followed by a deprotection step.[7]

Experimental Protocol:

-

Reaction Setup: Dissolve 1-(3-chloropropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one (13 parts) in ethanol (40 parts).

-

Deprotection: Add a hydrochloric acid solution (6 parts) to the mixture and stir at room temperature for 2 hours.

-

Isolation: Evaporate the solvent under reduced pressure.

-

Purification: Crystallize the solid residue from 2-propanol to yield pure this compound (yields around 90%).[7]

Synthesis via Oxidation of a Thio-intermediate

This method utilizes an oxidation reaction of a methylthio-benzimidazole precursor.[8]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, mix 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole (5 parts) with acetic acid (50 parts).

-

Oxidation: Add a 30% aqueous solution of hydrogen peroxide (6.6 parts) dropwise. Heat the reaction mixture to 100°C and stir for one hour.

-

Quenching: Cool the mixture to room temperature and quench the excess hydrogen peroxide by adding sodium sulfite (10 parts).

-

Isolation: Remove the solvent under reduced pressure. Take up the residue in 2-propanol, filter, and evaporate the solvent.

-

Purification: Crystallize the crude product from a 2:1 mixture of 2-propanol and water to yield this compound.[8]

Synthesis Workflow Diagram:

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. The methodology for preparing domperidone: strategies, routes and reaction processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sds.edqm.eu [sds.edqm.eu]

- 8. FR2563518A1 - Process for the preparation of 1-((3-substituted)propyl)-1,3-dihydro-2H-benzimidazol-2-ones - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one: Molecular Structure, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the prokinetic and antiemetic agent Domperidone. This document details the molecular structure, physicochemical properties, and synthesis of this compound. Furthermore, it explores the broader biological context of the benzimidazolone scaffold, including its role in relevant signaling pathways. Detailed experimental protocols for its synthesis and its utilization in the preparation of Domperidone are provided, alongside predicted spectroscopic data based on the analysis of its functional groups and related structures.

Molecular Structure and Chemical Properties

This compound is a heterocyclic compound featuring a benzimidazolone core substituted with a 3-chloropropyl group at one of the nitrogen atoms.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁ClN₂O | [1][2][3] |

| Molecular Weight | 210.66 g/mol | [1][2][3] |

| CAS Number | 62780-89-6 | [1][2][3] |

| Appearance | White to off-white solid/crystals | [2] |

| Melting Point | 115-118 °C | |

| logP | 2.479 (Predicted) | |

| SMILES | ClCCCN1C(=O)Nc2ccccc12 | [1] |

| InChI | 1S/C10H11ClN2O/c11-6-3-7-13-9-5-2-1-4-8(9)12-10(13)14/h1-2,4-5H,3,6-7H2,(H,12,14) | [1] |

Spectroscopic Data (Predicted)

While experimental spectra are not publicly available, the following tables outline the predicted spectroscopic characteristics based on the molecular structure and data from related benzimidazolone derivatives.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.4 | m | 4H | Aromatic protons (C₄-H, C₅-H, C₆-H, C₇-H) |

| ~4.1 | t | 2H | N-CH₂-CH₂-CH₂-Cl |

| ~3.6 | t | 2H | N-CH₂-CH₂-CH₂-Cl |

| ~2.2 | p | 2H | N-CH₂-CH₂-CH₂-Cl |

| ~8.5 | br s | 1H | N-H |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~155 | C=O |

| ~130 | Aromatic C (quaternary) |

| ~128 | Aromatic C (quaternary) |

| ~122 | Aromatic CH |

| ~110 | Aromatic CH |

| ~42 | N-CH₂ |

| ~41 | CH₂-Cl |

| ~30 | -CH₂- |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Strong, broad | N-H stretch |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2960 | Medium | Aliphatic C-H stretch |

| ~1700 | Strong | C=O (amide) stretch |

| 1600, 1480 | Medium | Aromatic C=C stretch |

| ~750 | Strong | C-Cl stretch |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 210/212 | Molecular ion peak ([M]⁺, [M+2]⁺ due to ³⁵Cl/³⁷Cl) |

| 175 | Loss of Cl |

| 134 | Benzimidazolone fragment |

| 77 | Phenyl fragment |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known procedure for the N-alkylation of benzimidazolone.

Materials:

-

2(3H)-Benzimidazolone

-

1-Bromo-3-chloropropane

-

10% Sodium hydroxide solution

-

Dichloromethane

-

Tetrabutylammonium bromide (phase transfer catalyst)

-

Methanol

Procedure:

-

In a reaction flask, dissolve 2(3H)-benzimidazolone (1 equivalent) and 1-bromo-3-chloropropane (1.1 equivalents) in dichloromethane.

-

Add a catalytic amount of tetrabutylammonium bromide.

-

To this mixture, add 10% sodium hydroxide solution (2 equivalents) and stir vigorously at room temperature for 3-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer with distilled water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The resulting residue is washed with methanol to yield the crystalline solid product.

Expected Yield: Approximately 83%.

Characterization

The synthesized product should be characterized using the following techniques to confirm its identity and purity:

-

Melting Point: Determination of the melting point range.

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

IR Spectroscopy: To identify the characteristic functional groups.

-

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

Role in Synthesis and Signaling Pathways

Intermediate in Domperidone Synthesis

This compound is a crucial intermediate in the synthesis of Domperidone.[4][5] The chloropropyl group allows for a subsequent nucleophilic substitution reaction with 5-chloro-1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one to form the final Domperidone molecule.[6]

Biological Context of the Benzimidazolone Scaffold

The benzimidazole core is a prominent scaffold in medicinal chemistry, found in a variety of biologically active compounds. While this compound is primarily recognized as a synthetic intermediate, the broader class of benzimidazole derivatives has been shown to interact with various biological pathways.

For instance, certain benzimidazole diamides have been identified as selective inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) signaling pathway. This pathway is involved in the innate immune response to bacterial components.

Conclusion

This compound is a valuable chemical intermediate with a well-defined molecular structure and established synthetic protocols. Its primary importance lies in its role as a precursor to Domperidone, a widely used pharmaceutical agent. The benzimidazolone core, present in this molecule, is a privileged structure in medicinal chemistry, with derivatives known to modulate key signaling pathways. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development. Further experimental investigation into the direct biological activities of this specific molecule could reveal novel therapeutic applications.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of domperidone maleate - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN100386323C - The synthetic method of domperidone maleate - Google Patents [patents.google.com]

- 6. environmentclearance.nic.in [environmentclearance.nic.in]

Unraveling the Pharmacological Significance of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one: A Synthetic Precursor to Key Therapeutic Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one is a crucial chemical intermediate, primarily recognized for its role in the synthesis of prominent pharmaceutical agents rather than for its own intrinsic biological activity. This technical guide delineates the current understanding of this compound, emphasizing its synthetic utility and the mechanisms of action of the key active pharmaceutical ingredients (APIs) derived from it: the antiemetic and prokinetic agent domperidone , and the antiallergic agent oxatomide . While direct pharmacological data on the title compound is absent from the scientific literature, this paper provides a comprehensive overview of the well-established mechanisms of its derivatives, offering valuable context for researchers in drug discovery and development.

Introduction: The Role of a Key Intermediate

This compound serves as a foundational building block in the multi-step synthesis of several medically important compounds.[1][2][3] Its chemical structure, featuring a benzimidazolone core and a reactive chloropropyl side chain, facilitates the covalent linkage to other molecular moieties, leading to the creation of more complex and pharmacologically active molecules.[1][2][3] The primary therapeutic agents synthesized from this intermediate are domperidone and oxatomide.[3][4]

Mechanism of Action: From Intermediate to Active Pharmaceutical Ingredient

There is no scientific evidence to suggest that this compound possesses a direct mechanism of action on biological targets. Its significance lies in its conversion to the following active compounds.

Domperidone: A Peripherally Selective Dopamine Receptor Antagonist

Domperidone is a potent antagonist of the dopamine D2 and D3 receptors.[5] Its primary clinical applications are in the management of nausea, vomiting, and certain gastrointestinal motility disorders.[5]

Domperidone exerts its effects by blocking dopamine receptors in the chemoreceptor trigger zone (CTZ) and in the gastrointestinal tract.[5] This blockade leads to an increase in esophageal and gastric peristalsis, accelerating the movement of food through the digestive system.[5] Unlike many other dopamine antagonists, domperidone does not readily cross the blood-brain barrier, which accounts for its favorable side-effect profile with a lower incidence of central nervous system effects.[5]

The antagonism of D2 receptors by domperidone in the anterior pituitary gland also leads to an increase in prolactin secretion.

Below is a diagram illustrating the signaling pathway of domperidone.

The binding affinity of domperidone for dopamine receptors is a key determinant of its potency. The inhibitory constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.

| Receptor Subtype | Ligand | Ki (nM) | Reference |

| Dopamine D2 (High-affinity state) | [3H]Domperidone | 1.75 | [6][7] |

Oxatomide: An Antihistamine with Mast Cell-Stabilizing Properties

Oxatomide is a first-generation antihistamine with a multifaceted mechanism of action, making it effective in the treatment of various allergic conditions such as urticaria and allergic rhinitis.[8]

The primary mechanism of oxatomide is the competitive antagonism of histamine H1 receptors.[8] By blocking these receptors, oxatomide prevents the downstream effects of histamine, which include vasodilation, increased vascular permeability, and pruritus.[8]

In addition to its antihistaminic activity, oxatomide has been shown to inhibit the release of inflammatory mediators, such as histamine and leukotrienes, from mast cells.[8] This mast cell-stabilizing effect contributes significantly to its anti-allergic properties.[8] Oxatomide also exhibits some antiserotonergic activity.[9]

The signaling pathway for oxatomide's primary action is depicted below.

While specific Ki values for oxatomide at the H1 receptor are not consistently reported across all literature, its classification as a potent H1 antagonist is well-established. For context, the binding affinities of several H1 antagonists are presented to illustrate the range of potencies.

| Compound | Receptor | Ki (nM) |

| Mepyramine | Histamine H1 | 1.2 |

| Diphenhydramine | Histamine H1 | 3.1 |

| Cetirizine | Histamine H1 | 6.0 |

Note: Data for comparative compounds are illustrative and sourced from publicly available databases.

Experimental Protocols

The determination of the binding affinities and mechanisms of action for domperidone and oxatomide relies on established in vitro experimental protocols.

Dopamine D2 Receptor Binding Assay

A common method to determine the binding affinity of compounds like domperidone for the D2 receptor is a competitive radioligand binding assay.

-

Membrane Preparation: Membranes from cells stably expressing the human dopamine D2 receptor are prepared by homogenization and centrifugation.[10][11]

-

Assay Buffer: A typical buffer would be 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.[10]

-

Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled D2 antagonist (e.g., [3H]spiperone or [3H]raclopride) and varying concentrations of the unlabeled test compound (domperidone).[11] Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol).[11]

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.[10] The filters are then washed with ice-cold buffer to remove unbound radioligand.[10]

-

Detection: The radioactivity on the filters is quantified using a liquid scintillation counter.[10]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[12]

Histamine H1 Receptor Binding Assay

Similar to the dopamine receptor assay, a competitive radioligand binding assay is employed to assess the affinity of compounds like oxatomide for the H1 receptor.

-

Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO cells) engineered to express the human histamine H1 receptor.[13][14]

-

Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.4.[13]

-

Incubation: Cell membranes are incubated with a specific concentration of a radiolabeled H1 antagonist (e.g., [3H]mepyramine) and a range of concentrations of the unlabeled test compound (oxatomide).[14] Non-specific binding is determined using a high concentration of a known H1 antagonist (e.g., mianserin).[14]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters pre-soaked in polyethyleneimine.[13]

-

Detection: The amount of bound radioactivity is measured by liquid scintillation counting.[13]

-

Data Analysis: The IC50 is determined from the concentration-response curve, and the Ki is calculated using the Cheng-Prusoff equation.[12]

Conclusion

While this compound is a pharmacologically inactive intermediate, it is a cornerstone in the synthesis of the clinically important drugs domperidone and oxatomide. Understanding the distinct mechanisms of action of these end-products—dopamine D2/D3 receptor antagonism for domperidone and histamine H1 receptor antagonism with mast cell stabilization for oxatomide—is essential for the continued development of new therapeutic agents. The experimental protocols detailed herein provide a foundation for the characterization of novel compounds targeting these well-validated pathways. Future research may focus on leveraging the benzimidazolone scaffold to design novel ligands with improved efficacy and safety profiles.

References

- 1. Synthesis of domperidone maleate - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN105439960A - Synthesis method of domperidone drug intermediate 1-(3-chloropropyl)-benzimidazolyl-2-one - Google Patents [patents.google.com]

- 3. FR2563518A1 - Process for the preparation of 1-((3-substituted)propyl)-1,3-dihydro-2H-benzimidazol-2-ones - Google Patents [patents.google.com]

- 4. epichem.com [epichem.com]

- 5. adooq.com [adooq.com]

- 6. sites.utoronto.ca [sites.utoronto.ca]

- 7. Dopamine displaces [3H]domperidone from high-affinity sites of the dopamine D2 receptor, but not [3H]raclopride or [3H]spiperone in isotonic medium: Implications for human positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Oxatomide? [synapse.patsnap.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Solubility of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, a key intermediate in the synthesis of various pharmaceutical compounds. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Introduction

This compound (CAS No. 62780-89-6) is a heterocyclic compound of significant interest in medicinal chemistry. Its solubility is a critical parameter influencing reaction kinetics, purification processes, and the overall efficiency of synthetic routes. Understanding its behavior in different solvent systems is paramount for process optimization and scale-up in pharmaceutical development.

Solubility Data

The solubility of this compound has been characterized in aqueous and organic solvents. The available quantitative and qualitative data are summarized below.

Table 1: Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 210 mg/L[1] |

Table 2: Qualitative Solubility Data

| Solvent | Solubility |

| Chloroform | Slightly Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[2] |

| Methanol | Slightly Soluble[2] |

Note: "Slightly soluble" is a qualitative term and indicates that the solute has a solubility in the range of 1 to 10 g/L.

Experimental Protocols for Solubility Determination

While specific experimental protocols for this compound are not widely published, the following is a detailed, generalized procedure for determining the equilibrium solubility of a chemical compound, based on established methodologies such as the shake-flask method.

Materials and Equipment

-

This compound (solid, of known purity)

-

Selected solvents (e.g., water, methanol, ethanol, chloroform, DMSO) of analytical grade

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

pH meter (for aqueous solutions)

Procedure: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by sampling at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the samples.

-

-

Data Calculation:

-

Calculate the solubility of the compound in the solvent at the specified temperature using the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Conclusion

This technical guide provides the currently available solubility data for this compound and a robust, generalized experimental protocol for its determination. The provided information is essential for chemists and pharmaceutical scientists working with this compound, enabling informed decisions in process development, formulation, and synthesis. Further experimental studies are warranted to expand the quantitative solubility database across a wider range of solvents and temperatures.

References

Spectroscopic Data of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Overview

Chemical Structure:

-

IUPAC Name: 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one

-

CAS Number: 62780-89-6

-

Molecular Formula: C₁₀H₁₁ClN₂O

-

Molecular Weight: 210.66 g/mol

-

Appearance: White to off-white solid.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known spectral data of the 1,3-dihydro-2H-benzimidazol-2-one core and the expected contributions of the 3-chloropropyl substituent.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.00 | m | 4H | Aromatic protons (C₄-H, C₅-H, C₆-H, C₇-H) |

| ~ 4.10 | t | 2H | N-CH₂-CH₂-CH₂-Cl |

| ~ 3.65 | t | 2H | N-CH₂-CH₂-CH₂-Cl |

| ~ 2.25 | p | 2H | N-CH₂-CH₂-CH₂-Cl |

| ~ 9.00 - 10.00 | br s | 1H | N-H |

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155.0 | C=O (Carbonyl) |

| ~ 130.0 - 128.0 | Aromatic C (quaternary) |

| ~ 122.0 - 109.0 | Aromatic CH |

| ~ 42.0 | N-CH₂-CH₂-CH₂-Cl |

| ~ 41.0 | N-CH₂-CH₂-CH₂-Cl |

| ~ 31.0 | N-CH₂-CH₂-CH₂-Cl |

Mass Spectrometry

Table 3: Predicted Mass Spectrometry Fragmentation (Ionization Mode: Electron Ionization)

| m/z (Da) | Ion |

| 210/212 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Chlorine) |

| 175 | [M - Cl]⁺ |

| 134 | [M - C₃H₆Cl]⁺ (Loss of the chloropropyl chain) |

| 133 | [Benzimidazolone fragment + H]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl fragment) |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands (Sample Preparation: KBr pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3200 | Strong | N-H stretch |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 1710 | Strong | C=O stretch (amide) |

| ~ 1600, 1480 | Medium | Aromatic C=C stretch |

| ~ 750 | Strong | C-Cl stretch |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Parameters: Employ proton decoupling to simplify the spectrum. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Scan a mass range appropriate for the compound's molecular weight (e.g., m/z 50-300).

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for a solid sample, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Sample Spectrum: Record the IR spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of spectroscopic analysis.

Caption: General workflow for spectroscopic analysis.

Caption: Synthesis and application pathway.

An In-depth Technical Guide to the Chemical Safety and Hazards of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical safety and hazards associated with 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one (CAS No. 62780-89-6). This compound is primarily known as a key intermediate in the synthesis of pharmaceuticals, including the antiemetic drug domperidone, and is also identified as a potential impurity.[1][2][3] A thorough understanding of its toxicological profile is therefore essential for risk assessment and safe handling in research and manufacturing environments. This document summarizes the available data on its physicochemical properties, toxicological endpoints, and ecotoxicity, and outlines standard experimental protocols relevant to its hazard assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for understanding the compound's behavior and potential for exposure.

| Property | Value | Reference |

| CAS Number | 62780-89-6 | [4] |

| Molecular Formula | C₁₀H₁₁ClN₂O | [4] |

| Molecular Weight | 210.66 g/mol | [4] |

| Appearance | White to off-white solid/crystals | [5][6] |

| Melting Point | 107.83 - 111 °C | [4] |

| Boiling Point | 371.38 °C (Estimated) | [4] |

| Density | 0.788 g/cm³ at 20 °C (Estimated) | [4] |

| Log P (octanol/water) | 2.479 at 25 °C | [4] |

| Vapor Pressure | 0 Pa at 25 °C (Estimated) | [4] |

Toxicological Profile

The known toxicological hazards of this compound are summarized based on available safety data sheets. The primary hazards identified include acute oral toxicity, skin sensitization, potential for germ cell mutagenicity, and target organ toxicity with repeated exposure.[5]

Hazard Classification

The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Sensitization | 1B | H317: May cause an allergic skin reaction |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure |

Target Organs Identified: Central Nervous System[5]

Ecotoxicological Data

Limited ecotoxicity data is available and is summarized in Table 2. These values indicate that the compound is harmful to aquatic life with long-lasting effects.[4]

| Endpoint | Species | Value | Exposure Time |

| LC₅₀ (Fish) | Cyprinodon variegatus | 86.7 mg/L | 96 h |

| EC₅₀ (Aquatic Invertebrates) | Daphnia magna | 29.8 mg/L | 48 h |

| EC₅₀ (Algae) | Desmodesmus subspicatus | 83 mg/L | 72 h |

| IGC₅₀ (Microorganisms) | Tetrahymena pyriformis | 430.098 mg/L | 48 h |

Experimental Protocols for Hazard Assessment

While specific experimental reports for this compound are not publicly available, this section outlines the standard methodologies for the key toxicological endpoints identified. These protocols are based on internationally recognized OECD guidelines.

Genotoxicity Assessment

The classification "Suspected of causing genetic defects" (Muta. 2) suggests evidence from in vitro or in vivo studies.[5] Standard assays to investigate this endpoint include the Ames test and the in vitro micronucleus assay.

3.1.1. Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This test uses strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operon, respectively, rendering them unable to synthesize the essential amino acid.[7][8][9] The assay evaluates the ability of a test substance to induce reverse mutations, restoring the functional gene and allowing the bacteria to grow on an amino acid-deficient medium. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[8][10] An increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[9]

3.1.2. In Vitro Micronucleus Test - OECD 487

This assay detects damage to chromosomes or the mitotic apparatus.[11][12] Cultured human or rodent cells are exposed to the test substance.[13] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, formed from chromosome fragments or whole chromosomes that lag during anaphase of mitosis.[14][15] The use of cytochalasin B to block cytokinesis allows for the identification and scoring of micronuclei in binucleated cells, which have completed one cell division.[14][15] A significant increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Skin Sensitization Assessment

The classification as a skin sensitizer (Category 1B) is typically based on animal studies such as the Local Lymph Node Assay (LLNA).[5]

3.2.1. Murine Local Lymph Node Assay (LLNA) - OECD 429

The LLNA is the preferred in vivo method for identifying skin sensitizers.[16] The principle of the assay is that sensitizing chemicals induce lymphocyte proliferation in the lymph nodes draining the site of application.[17] The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.[17][18] On day five, a radiolabeled nucleoside (e.g., ³H-methyl thymidine) or a non-radioactive alternative like BrdU is injected.[16] The proliferation of lymphocytes in the draining auricular lymph nodes is measured and expressed as a Stimulation Index (SI), which is the ratio of proliferation in the treated group to that in the vehicle control group. An SI of 3 or greater is considered a positive response, indicating sensitizing potential.[17]

Repeated Dose Toxicity Assessment

The finding that the central nervous system is a target organ for repeated exposure toxicity suggests that a 90-day oral toxicity study in rodents (OECD 408) would be the relevant guideline to determine a No-Observed-Adverse-Effect Level (NOAEL).[5][19][20] In such a study, the substance is administered daily to several groups of animals at different dose levels for 90 days.[19][21] Clinical observations, body weight, food/water consumption, hematology, clinical biochemistry, and urinalysis are monitored throughout the study. At termination, a full necropsy and histopathological examination of organs and tissues are performed to identify target organs and characterize toxic effects.[19]

Safety and Handling

Given the toxicological profile, stringent safety measures are required when handling this compound.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[6]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield should be worn.[6]

-

Hand Protection: Compatible chemical-resistant gloves are mandatory.[6]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[6]

-

Respiratory Protection: If dusts may be generated, a NIOSH-approved respirator is recommended.

-

-

Hygiene Measures: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[6]

-

Spill and Disposal: In case of a spill, avoid generating dust. Collect the material using appropriate methods and dispose of it as hazardous waste in accordance with local, state, and federal regulations.[4]

Logical Frameworks for Chemical Hazard Assessment

The following diagrams illustrate the logical workflows for assessing chemical hazards and managing risks, which are central to the work of researchers and drug development professionals.

Figure 1: Logical workflow for chemical safety assessment.

Figure 2: Tiered experimental workflow for toxicological profiling.

Conclusion

This compound presents several health hazards that necessitate careful management and control in a laboratory or industrial setting. It is harmful if swallowed, is a skin sensitizer, is suspected of causing genetic defects, and may cause damage to the central nervous system through prolonged or repeated exposure. Furthermore, it is classified as harmful to aquatic life with long-lasting effects. Adherence to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, is imperative to minimize exposure and ensure worker safety. Further research into its mechanism of action and the specific signaling pathways involved in its toxicity would provide a more complete understanding of its hazard profile.

References

- 1. drjcrbio.com [drjcrbio.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. glppharmastandards.com [glppharmastandards.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Ames test - Wikipedia [en.wikipedia.org]

- 8. bibliotekanauki.pl [bibliotekanauki.pl]

- 9. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 10. bulldog-bio.com [bulldog-bio.com]

- 11. A protocol for the in vitro micronucleus test. I. Contributions to the development of a protocol suitable for regulatory submissions from an examination of 16 chemicals with different mechanisms of action and different levels of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. voltaelevators.com [voltaelevators.com]

- 13. Adaptation of the in vitro micronucleus assay for genotoxicity testing using 3D liver models supporting longer-term exposure durations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 15. crpr-su.se [crpr-su.se]

- 16. The local lymph node assay (LLNA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Local Lymph Node Assay | ENvironmental inFOrmation [enfo.hu]

- 18. ftp.cdc.gov [ftp.cdc.gov]

- 19. Short-term toxicity – 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 20. dovepress.com [dovepress.com]

- 21. apjmt.mums.ac.ir [apjmt.mums.ac.ir]

An In-depth Technical Guide to 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one: Synthesis, Characterization, and Therapeutic Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one is a crucial chemical intermediate, primarily recognized for its role in the synthesis of high-value active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive review of its synthesis, physical and chemical properties, and its significant applications in drug development. While the compound itself is not directly therapeutic, it is a key building block for prominent drugs such as the antiemetic and prokinetic agent Domperidone and the antiallergic agent Oxatomide. This document details the experimental protocols for its synthesis and the mechanistic pathways of the APIs derived from it, offering valuable insights for researchers in medicinal chemistry and pharmaceutical development.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound featuring a benzimidazolone core with a 3-chloropropyl substituent on one of the nitrogen atoms.

| Property | Value | Reference |

| CAS Number | 62780-89-6 | [1] |

| Molecular Formula | C₁₀H₁₁ClN₂O | [2] |

| Molecular Weight | 210.66 g/mol | [2] |

| Appearance | White to off-white solid/crystals | [2] |

| Melting Point | 115 °C | [3] |

| Storage | 2-8°C Refrigerator | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that typically begins with the formation of the benzimidazolone ring system, followed by N-alkylation.

Synthesis of the Precursor: 1,3-dihydro-2H-benzimidazol-2-one

The foundational benzimidazolone structure can be synthesized through the cyclization of o-phenylenediamine with a carbonyl source. A common and efficient method involves the use of urea.

Experimental Protocol:

-

In a reaction vessel, combine o-phenylenediamine and urea.

-

Heat the mixture, typically under reduced pressure, to induce cyclocarbonylation.[4]

-

The reaction proceeds with the elimination of ammonia, yielding 1,3-dihydro-2H-benzimidazol-2-one.

-

The crude product is then purified, usually by recrystallization, to obtain the desired precursor.

N-Alkylation to Yield this compound

The final step involves the alkylation of the benzimidazolone precursor with a suitable 3-carbon electrophile.

Method 1: From 1-(3-chloropropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one

This method involves the deprotection of a protected benzimidazolone derivative.

Experimental Protocol: [3]

-

A solution of 13 parts of 1-(3-chloropropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one is prepared in 40 parts of ethanol.

-

To this solution, 6 parts of a hydrochloric acid solution are added.

-

The mixture is stirred for 2 hours at room temperature.

-

The solvent is evaporated, and the resulting solid residue is crystallized from 2-propanol.

-

This process yields 9.5 parts (90%) of this compound with a melting point of 115°C.[3]

Method 2: Direct Alkylation

This method involves the direct reaction of benzimidazol-2-one with a dihalogenated propane.

Experimental Protocol: [5]

-

Add 446g of 1,3-dihydro-2H-benzimidazol-2-one, 577g of 1-bromo-3-chloropropane, and 1340ml of 10% sodium hydroxide solution to a reaction flask.

-

Stir the mixture at room temperature to dissolve the solids.

-

The reaction proceeds via nucleophilic substitution, where one of the nitrogen atoms of the benzimidazolone attacks the 1-bromo-3-chloropropane. The use of a dihalogenated propane with differential reactivity (bromo being a better leaving group than chloro) allows for selective mono-alkylation.

-

After the reaction is complete, the product is isolated and purified.

Method 3: From an Oily Intermediate

This method is part of a patented synthesis route.

Experimental Protocol: [6]

-

To an oily intermediate, add 120 ml of a 40% phosphoric acid solution and 60 ml of 80% "third eyeball" (a likely proprietary or coded solvent/reagent).

-

Maintain a stirring speed of 130 rpm and raise the temperature of the solution to 75°C.

-

The reaction is carried out for 4 hours.

-

A portion of the "third eyeball" is evaporated, and the solution is cooled to allow for the separation of the solid product.

-

The solid is filtered, washed with a potassium chloride solution, and dehydrated with anhydrous potassium carbonate.

-

This procedure yields 36.88g (92%) of 1-(3-chloro-propyl)-benzimidazole-2-one.[6]

Role in the Synthesis of Active Pharmaceutical Ingredients

The primary utility of this compound lies in its function as a key intermediate in the synthesis of more complex pharmaceutical molecules.

Synthesis of Domperidone

Domperidone is synthesized by the coupling of two main intermediates: this compound and 5-chloro-1-(4-piperidyl)-2-benzimidazolinone.[4][7]

Experimental Workflow:

Caption: Synthetic pathway to Domperidone.

Coupling Reaction Protocol (Example): [7]

-

A mixture of 0.12 mol of 5-chloro-1-(4-piperidyl)-benzimidazol-2-one, 1300 ml of nitromethane, 0.31 mol of sodium sulfite, 0.15 mol of 1-(3-aminopropyl)-1,3-dihydro-2H-benzimidazol-2-one (a derivative of the title compound), and 5g of sodium bromide is prepared.

-

The mixture is refluxed for 32 hours with stirring at 130 rpm.

-

The reaction solution is poured into a 20% sodium chloride solution and cooled to 5°C to precipitate the product.

-

The solid is washed, dehydrated, and recrystallized from acetonitrile to yield Domperidone.[7]

Biological Significance (via Derived APIs)

As an intermediate, this compound does not have a direct therapeutic application. Its significance is derived from the biological activities of the final drug products synthesized from it.

Domperidone: A Dopamine D2/D3 Receptor Antagonist

Domperidone is a peripherally selective antagonist of dopamine D2 and D3 receptors.[8] Its primary clinical applications are as an antiemetic (to prevent nausea and vomiting) and a prokinetic agent (to enhance gastrointestinal motility).[9]

Mechanism of Action:

-

Antiemetic Effect: Domperidone blocks D2 and D3 receptors in the chemoreceptor trigger zone (CTZ), an area in the medulla oblongata that detects emetic signals. By preventing dopamine from binding to these receptors, it reduces the urge to vomit.[9]

-

Prokinetic Effect: In the gastrointestinal tract, dopamine normally acts to relax smooth muscles and inhibit peristalsis. Domperidone antagonizes these effects, leading to increased esophageal and gastric peristalsis and gastric emptying.[9][10]

Signaling Pathways:

Recent studies have elucidated Domperidone's effects on intracellular signaling pathways, particularly in the context of cancer research where dopamine receptors are also implicated.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CAS Number 62780-89-6 [klivon.com]

- 3. prepchem.com [prepchem.com]

- 4. The methodology for preparing domperidone: strategies, routes and reaction processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of domperidone maleate - Eureka | Patsnap [eureka.patsnap.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Domperidone synthesis - chemicalbook [chemicalbook.com]

- 8. Domperidone - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Domperidone? [synapse.patsnap.com]

- 10. Mechanism for the gastrokinetic action of domperidone. In vitro studies in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, with CAS Number 62780-89-6, is a crucial heterocyclic building block in medicinal chemistry.[1][2][3] While not pharmacologically active in itself, its unique structural features, particularly the reactive chloropropyl side chain attached to the benzimidazolone core, make it an invaluable intermediate in the synthesis of a variety of potent therapeutic agents. This technical guide provides an in-depth analysis of its synthesis, its primary application in the development of neuroleptic agents, and explores its potential in the synthesis of other biologically active molecules. Detailed experimental protocols for its synthesis and the synthesis and evaluation of its key derivatives are provided, alongside quantitative biological data and pathway visualizations to support further research and development.

Core Compound Profile

This compound is a stable crystalline solid.[3] Its structure features a bicyclic benzimidazolone system, which is a recognized "privileged scaffold" in medicinal chemistry, known to interact with a wide range of biological targets.[4] The key to its utility is the N-substituted 3-chloropropyl group, which serves as a versatile electrophilic handle for facile derivatization through nucleophilic substitution reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 62780-89-6 | [1][2] |

| Molecular Formula | C₁₀H₁₁ClN₂O | [1][2][3] |

| Molecular Weight | 210.66 g/mol | [1][2][3] |

| Appearance | Crystals | [3] |

| Synonyms | 1-(3-Chloropropyl)-2-benzimidazolidinone, 3-(3-chloropropyl)-1H-benzimidazol-2-one | [1] |

Synthesis of the Core Intermediate

The most common application of this compound is as a key intermediate in the synthesis of the antiemetic and prokinetic drug, Domperidone.[5] However, its synthesis is a critical first step for accessing a wider range of derivatives. Several synthetic routes have been reported, generally involving the alkylation of 1,3-dihydro-2H-benzimidazol-2-one.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from methods described in the patent literature for the synthesis of Domperidone intermediates.[6]

Materials:

-

1,3-dihydro-2H-benzimidazol-2-one

-

1-Bromo-3-chloropropane

-

Sodium hydroxide (NaOH)

-

Toluene

-

Ethanol

Procedure:

-

To a reaction flask, add 1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) and toluene.

-

Add a 10% aqueous solution of sodium hydroxide.

-

To the stirred mixture, add 1-bromo-3-chloropropane (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature. The product will precipitate as a solid.

-

Filter the solid, wash with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to yield pure this compound. A yield of approximately 90% can be expected.[7]

Role in the Development of Neuroleptic Agents

The primary and most well-documented role of this compound in medicinal chemistry, beyond Domperidone, is in the synthesis of potent neuroleptic (antipsychotic) agents. Research by Strupczewski and colleagues in 1985 detailed the synthesis of a series of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles, where the benzimidazolone-propyl moiety was found to be critical for high potency.[6]

These compounds act as potent antagonists of the dopamine D2 receptor, a key target in the treatment of psychosis. The general structure involves the coupling of the this compound intermediate with a substituted piperidinyl-benzisoxazole core.

Workflow for Synthesis and Evaluation of Neuroleptic Derivatives

Caption: Workflow for the synthesis and evaluation of neuroleptic agents.

Quantitative Biological Data

The neuroleptic potential of these derivatives was quantified using in vitro receptor binding assays and in vivo behavioral models.[6] The data clearly indicates that the presence of the benzimidazolone-propyl group leads to high-affinity D2 receptor ligands with potent antipsychotic effects.

Table 2: Neuroleptic Activity of Benzisoxazole-Piperidinyl-Benzimidazolone Derivatives

| Compound | R | [³H]Spiroperidol Binding IC₅₀ (nM) | Climbing Mice Assay ED₅₀ (mg/kg) |

| 11b | 6-F | 1.1 | 0.06 |

| 11a | H | 3.4 | 0.15 |

| 11c | 5-F | 2.1 | 0.11 |

| 11d | 7-F | 4.5 | 0.23 |

| Risperidone | N/A | 3.1 | 0.04 |

| Haloperidol | N/A | 1.2 | 0.07 |

| Reference compounds for comparison. | |||

| Data derived from Strupczewski, J. T., et al. J. Med. Chem. 1985, 28, 761-769.[6] |

Experimental Protocols for Neuroleptic Derivatives

Protocol 3.1: Synthesis of 6-fluoro-3-[1-[3-(1,3-dihydro-2-oxo-2H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,2-benzisoxazole (Compound 11b)

This protocol is adapted from Strupczewski et al., 1985.[6]

Materials:

-

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

-

This compound

-

Sodium carbonate (Na₂CO₃)

-

Potassium iodide (KI)

-

4-Methyl-2-pentanone

Procedure:

-

A mixture of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (1.0 eq), this compound (1.1 eq), sodium carbonate (2.0 eq), and a catalytic amount of potassium iodide in 4-methyl-2-pentanone is prepared.

-

The mixture is heated to reflux and maintained for 24-48 hours with vigorous stirring.

-

The reaction is monitored by TLC for the disappearance of starting materials.

-

Upon completion, the reaction mixture is cooled, and water is added. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure compound 11b.

Protocol 3.2: In Vitro [³H]Spiroperidol Binding Assay

This protocol measures the affinity of the synthesized compounds for the dopamine D2 receptor.[6]

Procedure:

-

Tissue Preparation: Rat striatal tissue is homogenized in ice-cold Tris-HCl buffer (50 mM, pH 7.4). The homogenate is centrifuged, and the resulting pellet is resuspended in fresh buffer. This wash step is repeated.

-

Binding Assay: The final membrane preparation is incubated with [³H]spiroperidol (a D2-selective radioligand) at a fixed concentration (e.g., 0.2 nM) and varying concentrations of the test compound.

-

Incubation: The incubation is carried out at 37 °C for a defined period (e.g., 15 minutes).

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are washed quickly with cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., (+)-butaclamol). The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]spiroperidol) is calculated using non-linear regression analysis.

Mechanism of Action: Dopamine D2 Receptor Antagonism

The neuroleptic activity of these benzimidazolone derivatives stems from their ability to block dopamine D2 receptors in the mesolimbic pathway of the brain. Overactivity in this pathway is associated with the positive symptoms of schizophrenia. By antagonizing these G-protein coupled receptors, the compounds inhibit the downstream signaling cascade initiated by dopamine.

Caption: Dopamine D2 receptor antagonist signaling pathway.

Other Potential Therapeutic Roles

While the neuroleptic application is well-established, the benzimidazolone scaffold is pleiotropic, and derivatives of this compound have been investigated for other activities.

Antiallergic and Antihistaminic Activity

The benzimidazolone nucleus is present in several antihistaminic drugs. Studies have explored derivatives as histamine H1 and H3 receptor antagonists.[7][8][9] While specific derivatives of this compound for this purpose are less documented than the neuroleptics, its utility as a linker suggests it could be readily incorporated into synthetic schemes targeting histamine receptors. For instance, replacing the piperidinyl-benzisoxazole moiety with other known histamine receptor-binding pharmacophores is a viable strategy for novel drug discovery.

Antimicrobial and Other Activities

The broader benzimidazolone class of compounds has demonstrated a wide range of biological effects, including antibacterial, antifungal, and anticancer activities.[4][10][11] The 1-(3-chloropropyl) intermediate serves as a convenient starting point for creating libraries of novel benzimidazolone derivatives for screening against these and other therapeutic targets. The alkylation of the second nitrogen on the benzimidazolone ring or further functionalization of the propyl chain could lead to new chemical entities with unique pharmacological profiles.

Conclusion and Future Directions

This compound is a cornerstone intermediate in the synthesis of complex medicinal compounds. Its primary validated role is in the creation of high-potency D2 antagonists for the treatment of psychosis. The structure-activity relationship is well-defined in this context, with the benzimidazolone-propyl moiety consistently conferring high affinity. The detailed synthetic and biological protocols provided herein offer a solid foundation for researchers in this area.

Future research should aim to expand the therapeutic applications of this versatile building block. Its incorporation into synthetic routes targeting other GPCRs, ion channels, or enzymes could yield novel drug candidates. The development of combinatorial libraries based on this intermediate, followed by high-throughput screening, represents a promising avenue for discovering new leads for a variety of diseases, from allergic rhinitis to microbial infections and oncology. The continued exploration of the chemical space accessible from this intermediate is a worthwhile endeavor for the drug discovery community.

References

- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and neuroleptic activity of a series of 1-[1-(benzo-1,4-dioxan-2-ylmethyl)-4-piperidinyl]benzim idazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [3-substituted 1,2-benzisoxazole and their neuroleptic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties [mdpi.com]

- 6. Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and SAR studies of benzimidazolone derivatives as histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzimidazolone-based selective σ2 receptor ligands: Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, a key chemical intermediate. The document details its pivotal role in the development of the pharmaceutical agent Domperidone and presents various synthetic methodologies with detailed experimental protocols. Quantitative data is summarized for comparative analysis, and key chemical transformations are visualized through diagrams to facilitate a deeper understanding of the underlying chemistry.

Introduction and Discovery

This compound, with the CAS number 62780-89-6, is a heterocyclic compound that emerged from the intensive research and development efforts in medicinal chemistry during the 1970s. Its discovery is intrinsically linked to the work of Janssen Pharmaceutica and the quest for novel dopamine antagonists.[1]

In 1974, researchers at Janssen Pharmaceutica synthesized Domperidone, a potent antiemetic agent.[1] The development of Domperidone required a reliable synthetic route, which led to the identification and synthesis of this compound as a crucial intermediate.[1] The first documented synthesis of this compound can be traced back to the patent filed by Janssen Pharmaceutica for Domperidone and related compounds.

The significance of this compound lies in its bifunctional nature. The benzimidazol-2-one core provides a stable scaffold, while the reactive chloropropyl side chain allows for facile nucleophilic substitution, enabling its conjugation to other molecular fragments. This property was expertly exploited in the synthesis of Domperidone, where it is alkylated with 5-chloro-1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 62780-89-6 | |

| Molecular Formula | C₁₀H₁₁ClN₂O | |

| Molecular Weight | 210.66 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 115 °C | [2] |

| Solubility | Soluble in cold water |

Synthetic Routes and Experimental Protocols

Several synthetic routes for the preparation of this compound have been reported. The most common and historically significant method involves the N-alkylation of 1,3-dihydro-2H-benzimidazol-2-one. An alternative approach involves a multi-step process starting from 2-methylthio-1H-benzimidazole.

Route 1: N-Alkylation of 1,3-dihydro-2H-benzimidazol-2-one

This is the most direct and widely employed method for the synthesis of the target compound. It involves the reaction of 1,3-dihydro-2H-benzimidazol-2-one with a suitable three-carbon electrophile bearing a chlorine atom.

Experimental Protocol:

-

Materials: 1,3-dihydro-2H-benzimidazol-2-one, 1-bromo-3-chloropropane, sodium hydroxide, ethanol, water.

-

Procedure:

-

A mixture of 1,3-dihydro-2H-benzimidazol-2-one (1 equivalent) and a solution of sodium hydroxide (1 equivalent) in ethanol is stirred until a clear solution is obtained.

-

1-bromo-3-chloropropane (1.1 equivalents) is added dropwise to the solution at room temperature.

-

The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., dichloromethane).

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-